molecular formula C12H16N2O B1467010 N-benzyl-N-methylazetidine-3-carboxamide CAS No. 1522405-49-7

N-benzyl-N-methylazetidine-3-carboxamide

Cat. No.: B1467010
CAS No.: 1522405-49-7
M. Wt: 204.27 g/mol
InChI Key: NXGZONCQOOWMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methylazetidine-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly for its azetidine scaffold. The azetidine ring, a four-membered nitrogen-containing heterocycle, is valued for introducing conformational restriction into molecular structures, which can enhance target binding affinity and selectivity . This principle has been explored in the development of protease inhibitors, where similar azetidine-containing dipeptides demonstrated significant antiviral activity . The structural motif of a substituted azetidine is also found in other research compounds, such as N,N-dimethylazetidine-3-carboxamide, highlighting the utility of this core in chemical synthesis . Furthermore, the N-benzyl carboxamide group is a common feature in bioactive molecules, including compounds studied as potential cholinesterase inhibitors for neurodegenerative diseases . Researchers may investigate this compound as a versatile building block or as a potential pharmacophore in designing novel ligands for various biological targets. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1522405-49-7

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-benzyl-N-methylazetidine-3-carboxamide

InChI

InChI=1S/C12H16N2O/c1-14(12(15)11-7-13-8-11)9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3

InChI Key

NXGZONCQOOWMHO-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CNC2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CNC2

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

This compound shares a benzamide backbone but differs in substituents and cyclic structure. Key comparisons include:

Feature N-Benzyl-N-Methylazetidine-3-Carboxamide N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Core Structure Azetidine (4-membered ring) Linear alkyl chain with hydroxyl and dimethyl groups
Functional Groups Carboxamide, benzyl, methyl Benzamide, hydroxy, dimethyl
Directing Groups Carboxamide (monodentate) N,O-Bidentate directing group
Synthetic Applications Potential for strained ring reactivity Metal-catalyzed C–H bond functionalization

Key Insights :

  • The azetidine derivative’s strained ring may enhance reactivity in cycloaddition or ring-opening reactions, whereas the linear compound’s N,O-bidentate group facilitates coordination to transition metals for catalysis.
  • Both compounds exploit benzamide motifs, but their structural differences dictate divergent applications.

Benzathine Benzylpenicillin ()

While structurally distinct, benzathine benzylpenicillin shares a benzyl group, enabling comparison of aromatic substituent effects:

Feature This compound Benzathine Benzylpenicillin
Core Structure Azetidine-carboxamide Bicyclic β-lactam antibiotic
Benzyl Role Lipophilicity modulation Stabilization of penicillin salt form
Biological Relevance Undocumented in evidence Antibiotic activity via cell wall synthesis inhibition

Key Insights :

  • The benzyl group in both compounds enhances solubility or stability but operates in distinct mechanistic contexts (organic synthesis vs. pharmaceutical formulation).

Methodological Considerations from Crystallographic Evidence (Evidences 2–4)

For example:

  • SHELXL refinement could resolve the azetidine ring’s bond angles and torsional strain.
  • OLEX2 ’s workflow integration would aid in visualizing steric effects of the benzyl and methyl substituents.

Preparation Methods

Alternative Synthetic Routes via Epichlorohydrin and Tosylate Intermediates

Research published in the Journal of Organic Chemistry (2020) describes regio- and diastereoselective syntheses of azetidines using epichlorohydrin or tosylate intermediates, which can be adapted for preparing substituted azetidines like N-benzyl-N-methylazetidine derivatives.

General Procedure Highlights:

  • From Epichlorohydrin:
    Secondary amines (such as N-benzylmethylamine) react with epichlorohydrin in the presence of potassium iodide and DMF under nitrogen atmosphere at 40 °C for 24 hours. The reaction mixture is then quenched with ice and base, followed by extraction and purification.

  • From Tosylates:
    Similar nucleophilic substitution reactions occur with tosylate derivatives under controlled low temperatures (0–5 °C) using sodium hydride as a base and DMF as solvent. The resulting azetidine intermediates can be purified by chromatography.

Summary Table of Preparation Methods

Method Key Intermediate(s) Reaction Conditions Advantages Limitations
Cyanide → Methyl Ester → Acid Hydrolysis (Patent EP0169602B1) N-benzyl-3-cyanoazetidine Acid-catalyzed methanolysis, basification, extraction, hydrolysis Well-established, scalable, good yields Multi-step, requires strong acids
Epichlorohydrin / Tosylate Route (J. Org. Chem. 2020) Epichlorohydrin or Tosylate derivatives Nucleophilic substitution in DMF, base, 0–40 °C Regio- and diastereoselective, versatile Requires chromatographic purification
1-Azabicyclo[1.1.0]butane Route (Arkat USA) 1-Azabicyclo[1.1.0]butane intermediates Ring-opening with nucleophiles, hydrolysis, amide coupling Rapid, gram-scale, structural diversity Less direct for target compound, specialized intermediates

Research Findings and Notes

  • The patent method (EP0169602B1) remains the most authoritative and industrially relevant route for preparing N-benzyl azetidine-3-carboxylic acid derivatives, providing detailed reaction parameters and isolation techniques.
  • The use of strong inorganic acids such as concentrated sulfuric acid at reflux is critical for efficient conversion of the cyano group to the methyl ester.
  • Extraction and purification steps using water-immiscible solvents (e.g., methylene chloride or paraffinic hydrocarbons) are effective for isolating intermediates.
  • Hydrolysis of the methyl ester intermediate to the free acid is straightforward with hot water and typically completes within one hour.
  • Subsequent amide formation is achieved by conventional peptide coupling chemistry, which is standard in organic synthesis but requires careful control to avoid racemization or side reactions.
  • Alternative methods using epichlorohydrin or tosylate intermediates offer regio- and stereochemical control but may be more suitable for research-scale synthesis.
  • The bicyclic intermediate approach offers synthetic flexibility but is less documented for direct preparation of N-benzyl-N-methylazetidine-3-carboxamide.

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